
Methyl 2-(2-fluoroethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-fluoroethoxy)acetate is an organic compound with the molecular formula C5H9FO3 and a molecular weight of 136.12 g/mol It is a methyl ester derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-(2-fluoroethoxy) group
Métodos De Preparación
The synthesis of methyl 2-(2-fluoroethoxy)acetate can be achieved through several routes. One common method involves the reaction of methyl chloroacetate with 2-fluoroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-fluoroethoxy group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Methyl 2-(2-fluoroethoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form more complex molecules, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Esterification: The compound can participate in esterification reactions to form new ester derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-(2-fluoroethoxy)acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-fluoroethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. These products can then participate in further biochemical reactions, influencing various biological processes .
Comparación Con Compuestos Similares
Methyl 2-(2-fluoroethoxy)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-chloroethoxy)acetate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 2-(2-bromoethoxy)acetate: Similar structure but with a bromine atom instead of a fluorine atom.
Methyl 2-(2-iodoethoxy)acetate: Similar structure but with an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity .
Propiedades
Número CAS |
149605-54-9 |
|---|---|
Fórmula molecular |
C5H9FO3 |
Peso molecular |
136.12 g/mol |
Nombre IUPAC |
methyl 2-(2-fluoroethoxy)acetate |
InChI |
InChI=1S/C5H9FO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 |
Clave InChI |
ALVTWDWWXNIMIN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


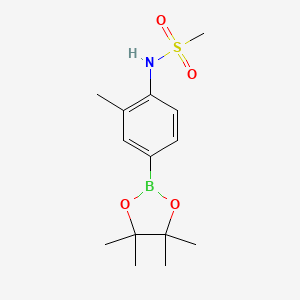
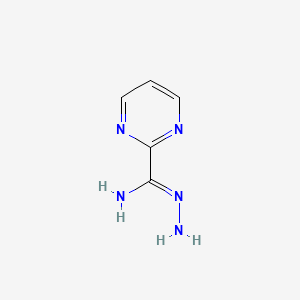


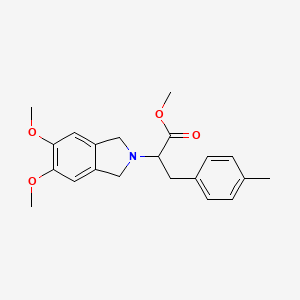
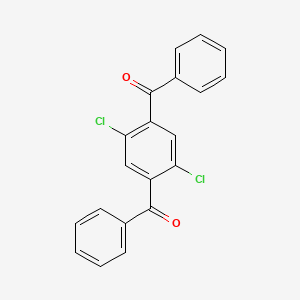
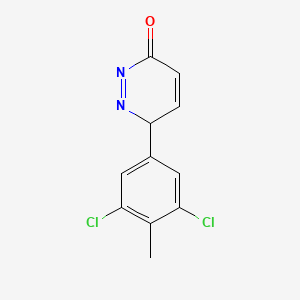



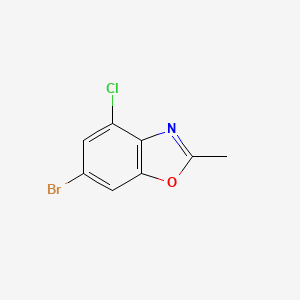
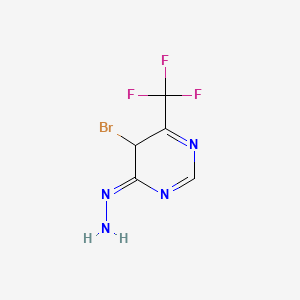
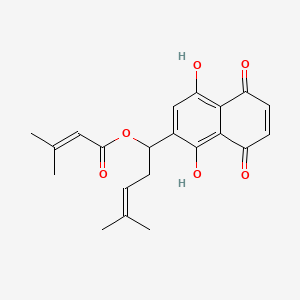
![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)
